molecular formula C6H10ClNO3S B1418975 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione CAS No. 1107645-55-5

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione

Cat. No.: B1418975
CAS No.: 1107645-55-5
M. Wt: 211.67 g/mol
InChI Key: SROCMXSDHJESTG-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione is an organic compound that features a thiomorpholine ring substituted with a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Thiomorpholine+Chloroacetyl chlorideThis compound+HCl\text{Thiomorpholine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Thiomorpholine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiomorpholine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.

    Materials Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione involves its interaction with biological molecules. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroacetyl)piperazin-1-yl derivatives: These compounds have similar structures but with a piperazine ring instead of a thiomorpholine ring.

    Thiazolidinedione derivatives: These compounds share the dione functionality but have different ring structures.

Uniqueness

4-(2-Chloroacetyl)-1-thiomorpholine-1,1-dione is unique due to the presence of both a chloroacetyl group and a thiomorpholine ring. This combination imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3S/c7-5-6(9)8-1-3-12(10,11)4-2-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROCMXSDHJESTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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